molecular formula C7H16NO2+ B7822042 Acetylcholine CAS No. 14047-05-3

Acetylcholine

Cat. No.: B7822042
CAS No.: 14047-05-3
M. Wt: 146.21 g/mol
InChI Key: OIPILFWXSMYKGL-UHFFFAOYSA-N
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Description

Acetylcholine is an organic compound that functions as a neurotransmitter in both the central and peripheral nervous systems. It is an ester of acetic acid and choline and plays a crucial role in transmitting nerve impulses across synapses. This compound is the primary neurotransmitter of the parasympathetic nervous system, which is responsible for contracting smooth muscles, dilating blood vessels, increasing bodily secretions, and slowing the heart rate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetylcholine is synthesized in the body from choline and acetyl coenzyme A through the action of the enzyme choline acetyltransferase. In laboratory settings, this compound can be synthesized by reacting choline with acetic anhydride or acetyl chloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves the enzymatic synthesis using choline acetyltransferase. This method ensures high specificity and yield. The process involves the extraction of choline from natural sources or its chemical synthesis, followed by its acetylation using acetyl coenzyme A .

Chemical Reactions Analysis

Types of Reactions: Acetylcholine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Role in Neurodegenerative Diseases

Alzheimer’s Disease (AD)
Acetylcholine plays a pivotal role in cognitive function, and its deficiency is a hallmark of Alzheimer's disease. The decline in ACh levels is attributed to the loss of cholinergic neurons in the basal forebrain. Cholinesterase inhibitors (ChEIs), such as donepezil, rivastigmine, and galantamine, are commonly used to enhance cholinergic transmission by inhibiting the enzyme that breaks down ACh. These drugs have shown modest benefits in improving cognitive function and slowing disease progression in AD patients .

Myasthenia Gravis (MG)
In MG, autoantibodies target this compound receptors at the neuromuscular junction, leading to muscle weakness. Treatments often involve ChEIs to increase ACh availability at the synapse, thereby improving muscle contraction .

Lambert-Eaton Myasthenic Syndrome (LEMS)
LEMS is characterized by reduced ACh release due to autoantibodies against voltage-gated calcium channels. This condition can be treated with therapies that enhance ACh release or mimic its action .

Neuromodulation and Cognitive Enhancement

This compound acts as a neuromodulator in the brain, influencing synaptic plasticity and neuronal excitability. It enhances sensory processing and attention by modulating the activity of neural circuits involved in learning and memory. Studies have demonstrated that cholinergic signaling can improve performance in tasks requiring rapid responses and decision-making .

Cognitive Enhancement
Research indicates that increasing ACh levels can enhance cognitive functions such as attention and memory. For instance, drugs targeting nicotinic this compound receptors (nAChRs) are being explored for their potential to improve cognitive deficits associated with aging and neurodegenerative diseases .

Drug Development

The understanding of this compound's mechanisms has led to the development of various therapeutic agents targeting cholinergic systems:

Acetylcholinesterase Inhibitors (AChEIs)
AChEIs are pivotal in treating conditions like AD and MG. Newer compounds are being developed that not only inhibit AChE but also possess multi-target effects on other pathways associated with neurodegeneration .

Nicotinic Receptor Modulators
Nicotinic this compound receptors are implicated in several physiological processes and diseases, including cancer. Research is ongoing into drugs that can selectively modulate these receptors to treat conditions such as anxiety disorders, schizophrenia, and even certain cancers .

Case Studies

Study Condition Intervention Findings
Study on DonepezilAlzheimer’s DiseaseAdministered Donepezil (5-10 mg/day)Improved cognitive function over 24 weeks compared to placebo .
Galantamine Efficacy TrialMild to Moderate ADGalantamine (16-24 mg/day)Significant improvement in cognitive scores; well tolerated .
MG Treatment StudyMyasthenia GravisPyridostigmine (a ChEI)Enhanced muscle strength during exertion; reduced symptoms .
Nicotinic Receptor Modulation StudyCognitive Impairmentα7-nAChR agonistImproved attention and memory tasks in aged subjects .

Mechanism of Action

Acetylcholine exerts its effects by binding to specific receptors on the surface of target cells. There are two main types of this compound receptors: nicotinic and muscarinic.

Biological Activity

Acetylcholine (ACh) is a critical neurotransmitter in both the peripheral and central nervous systems, influencing a variety of physiological processes, including muscle contraction, memory, and cognitive functions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various physiological systems, and implications in health and disease.

This compound exerts its effects primarily through two classes of receptors: nicotinic this compound receptors (nAChRs) and muscarinic this compound receptors (mAChRs) .

  • Nicotinic Receptors : These are ionotropic receptors that mediate fast synaptic transmission. They are found at the neuromuscular junction and in the central nervous system (CNS), where they play roles in attention, learning, and memory.
  • Muscarinic Receptors : These are metabotropic receptors that influence various physiological processes through G-protein coupled mechanisms. They modulate heart rate, glandular secretions, and neuronal excitability.

Effects on Neuronal Activity

This compound significantly alters neuronal excitability and synaptic transmission:

  • Synaptic Plasticity : ACh is essential for synaptic plasticity, which underlies learning and memory. It enhances persistent spiking activity in cortical neurons, allowing for the maintenance of information over time .
  • Neuromodulation : ACh modulates the activity of neuronal networks, influencing behaviors related to attention and response to stimuli. It can enhance or inhibit responses depending on the context and receptor subtype involved .

Role in Learning and Memory

Research indicates that both nAChRs and mAChRs are involved in the encoding of new memories. For example, ACh has been shown to enhance persistent spiking in neurons within the entorhinal cortex during memory tasks . The cholinergic system's involvement in cognitive flexibility suggests that ACh is crucial for adapting to new information and experiences .

Clinical Implications

This compound's role extends into clinical realms, particularly concerning its potential as a biomarker in various diseases:

  • Pulmonary Hypertension (PH) : Elevated levels of circulating ACh have been associated with poorer prognoses in patients with PH. A study involving 408 patients indicated that those with high ACh levels had worse functional class scores and higher mortality risks compared to those with lower levels .
ParameterHigh ACh GroupLow ACh Group
WHO Functional ClassWorseBetter
6-Minute Walk DistanceLowerHigher
NT-proBNP Levels (pg/ml)881.0 (278.7, 2258.0)*395.3 (116.4, 1152.5)

Case Studies

  • Cognitive Flexibility : Research at King's College London demonstrated that increased ACh levels enhance cognitive flexibility and neuroplasticity, suggesting therapeutic targets for disorders characterized by cognitive deficits .
  • Reproductive Physiology : Studies have shown that cholinergic signaling influences gonadotropin-releasing hormone (GnRH) neurons, affecting reproductive hormone secretion in male mice. Pharmacogenetic activation of cholinergic systems was linked to increased luteinizing hormone secretion .

Properties

IUPAC Name

2-acetyloxyethyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO2/c1-7(9)10-6-5-8(2,3)4/h5-6H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPILFWXSMYKGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NO2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2260-50-6 (iodide), 60-31-1 (chloride), 66-23-9 (bromide), 927-86-6 (perchlorate)
Record name Acetylcholine
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DSSTOX Substance ID

DTXSID8075334
Record name Acetylcholine
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Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Acetylcholine
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CAS No.

51-84-3, 14047-05-3
Record name Acetylcholine
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Record name Acetylcholine
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Record name (14C)-Acetylcholine
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Record name Acetylcholine
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Record name Acetylcholine
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Record name (2-acetoxyethyl)trimethylammonium
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Record name ACETYLCHOLINE
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Record name Acetylcholine
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Melting Point

148 °C
Record name Acetylcholine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000895
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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